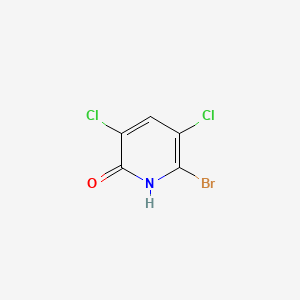

2-Hydroxy-3,5-dichloro-6-bromopyridine

Description

BenchChem offers high-quality 2-Hydroxy-3,5-dichloro-6-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3,5-dichloro-6-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,5-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSBNTHPMMENDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547769 | |

| Record name | 6-Bromo-3,5-dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57864-38-7 | |

| Record name | 6-Bromo-3,5-dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3,5-dichloro-6-bromopyridine: A Versatile Synthetic Intermediate

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic introduction of multiple halogen atoms onto this ring system creates highly versatile and valuable building blocks for organic synthesis. These polyhalogenated pyridines offer a rich platform for diversification through regioselective functionalization, enabling the systematic exploration of chemical space in drug discovery and the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Hydroxy-3,5-dichloro-6-bromopyridine , a specialized heterocyclic intermediate. While specific experimental data for this compound is not widely published, this document, intended for researchers, scientists, and drug development professionals, consolidates its known properties and outlines its significant potential in synthetic applications. By analyzing its structural features and drawing upon established principles of pyridine chemistry, we will explore its logical synthetic pathways, predictable reactivity, and potential applications as a trifunctional synthetic linchpin.

Core Properties and Physicochemical Profile

| Property | Value | Source |

| CAS Number | 57864-38-7 | [2] |

| Molecular Formula | C₅H₂BrCl₂NO | [2] |

| Molecular Weight | 242.89 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred |

| Purity (Typical) | ≥95% (as available for custom synthesis) | [2] |

| Tautomerism | Exists in equilibrium with 6-Bromo-3,5-dichloro-2(1H)-pyridone | Foundational Chemistry |

The presence of the C2-hydroxy group means the molecule exists in tautomeric equilibrium with its corresponding 2-pyridone form. This equilibrium is crucial as it influences the molecule's reactivity, affecting both N- vs. O-alkylation and its behavior in cross-coupling reactions.

Caption: Proposed synthetic pathway from 2-amino-5-bromopyridine.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-5-bromopyridine is a commercially available and logical precursor. The amino group is a versatile handle for introducing a hydroxyl group.

-

Diazotization: The Sandmeyer-type reaction is a classic and reliable method for converting an amino group on an aromatic ring into various other functional groups, including a hydroxyl group, by heating the intermediate diazonium salt in aqueous acid.

-

Chlorination: The resulting 5-bromo-2-hydroxypyridine (or its pyridone tautomer) is an electron-rich system. The hydroxy/oxo group is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. A strong chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a solvent such as acetic acid is typically effective for the exhaustive chlorination of such activated rings. The bromine at C6 would likely be introduced in a final step if not already present, or a different starting material could be chosen.

Applications in Regioselective Synthesis

The primary value of 2-Hydroxy-3,5-dichloro-6-bromopyridine lies in its potential for sequential, regioselective functionalization. The three distinct halogen atoms (C6-Br, C3-Cl, C5-Cl) exhibit differential reactivity, which can be exploited in palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy: The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. This principle allows for the selective functionalization of the C-Br bond while leaving the C-Cl bonds intact.

-

C6 Position (Bromine): The C-Br bond is the most labile and is the primary site for initial cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of an aryl, alkyl, alkynyl, or amino substituent at the C6 position.

-

C3 and C5 Positions (Chlorine): The C-Cl bonds are more robust and typically require more forcing conditions (e.g., stronger activating ligands, higher temperatures) to react. This allows them to be functionalized in a subsequent step after the C-Br bond has been addressed.

Caption: General workflow for sequential cross-coupling reactions.

This stepwise functionalization makes the title compound an ideal scaffold for building libraries of complex substituted pyridines, which are prevalent in biologically active molecules such as kinase inhibitors and G-protein coupled receptor modulators. [3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a selective Suzuki-Miyaura reaction at the C6-bromo position. This protocol is based on standard conditions for such transformations and should be optimized for specific substrates.

Objective: To selectively couple an arylboronic acid at the C6 position of 2-Hydroxy-3,5-dichloro-6-bromopyridine.

Materials:

-

2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add 2-Hydroxy-3,5-dichloro-6-bromopyridine, the arylboronic acid, and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Base Addition: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Trustworthiness through Self-Validation: The success of the reaction is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with the expected structure. The disappearance of the starting material and the appearance of a single major product spot on TLC confirm reaction completion and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar polyhalogenated pyridines (e.g., 2-bromo-3,5-dichloropyridine)[4] indicates that it should be handled with significant caution.

| Hazard Category | GHS Classification (Predicted) | Precautionary Statements |

| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280 |

| Skin Irritation | Warning: Causes skin irritation. | P302+P352, P332+P313 |

| Eye Irritation | Warning: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory | Warning: May cause respiratory irritation. | P261, P304+P340, P312 |

Handling Recommendations:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Hydroxy-3,5-dichloro-6-bromopyridine represents a highly strategic, albeit specialized, intermediate for advanced organic synthesis. Its trifunctional nature, combined with the predictable and orthogonal reactivity of its halogen substituents, provides chemists with a powerful tool for constructing complex, highly substituted pyridine derivatives. While the lack of extensive public data underscores its niche status, the principles of established pyridine chemistry allow for a confident prediction of its synthetic utility. This guide serves as a foundational resource for researchers looking to leverage the unique reactivity of this scaffold in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Convenient Synthesis of 2,4-Disubstituted Chromeno[4,3-b]Pyridine by Microwave Assisted One Pot Three Component Protocol. ResearchGate.[Link]

-

A Convenient Method for the Synthesis of Chromeno[4,3-b]pyridines Via Three-component Reaction. PubMed.[Link]

-

Three-component one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines. De Gruyter.[Link]

-

On the one pot syntheses of chromeno[4,3-b]pyridine-3-carboxylate and chromeno[3,4-c]pyridine-3-carboxylate and dihydropyridines. ResearchGate.[Link]

-

Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed.[Link]

-

2,5-Disubstituted 1,3,4-oxadiazole derivatives of chromeno[4,3-b]pyridine: Synthesis and study of antimicrobial potency. ResearchGate.[Link]

-

Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. PMC.[Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]

-

Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers Research.[Link]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.[Link]

-

2-Bromo-3,5-dichloropyridine. PubChem.[Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.[Link]

-

Pyridine. Wikipedia.[Link]

-

Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. MDPI.[Link]

-

2-Amino-6-bromopyridine, 1 X 5 g (521744-5G). Alkali Scientific.[Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]

-

Histamine H4 Receptor Ligands: Future Applications and State of Art. PubMed.[Link]

Sources

The Solubility Profile of 3,5-dichloro-6-bromo-2-pyridone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of 3,5-dichloro-6-bromo-2-pyridone in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework and detailed experimental methodologies for determining and understanding the solubility of this compound. By synthesizing theoretical principles with practical, field-proven protocols, this guide aims to empower scientists to make informed decisions in their experimental designs.

Molecular Profile and Predicted Physicochemical Properties

The structure of 3,5-dichloro-6-bromo-2-pyridone features a pyridone ring, a polar heterocyclic system capable of tautomerism between the keto (pyridone) and enol (hydroxypyridine) forms. The presence of two electron-withdrawing chloro groups and a bromo group significantly influences the electron distribution and overall polarity of the molecule.

Key Predicted Properties:

-

Polarity: The combination of the polar pyridone ring and the electronegative halogen substituents suggests a molecule with moderate to high polarity. The dipole moments of the C-Cl and C-Br bonds, along with the inherent polarity of the pyridone system, will contribute to its overall dipole moment.

-

Hydrogen Bonding: The pyridone tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The hydroxypyridine tautomer has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the nitrogen atom in the ring). This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.

-

Molecular Weight: The presence of three halogen atoms results in a relatively high molecular weight, which can negatively impact solubility.

-

Tautomerism: The equilibrium between the 2-pyridone and 2-hydroxypyridine forms can be influenced by the solvent environment. This tautomerism will affect its hydrogen bonding capabilities and, consequently, its solubility in different solvents.

A Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 3,5-dichloro-6-bromo-2-pyridone, we can anticipate its solubility based on the interplay of the following intermolecular forces:

-

Dipole-Dipole Interactions: Given its predicted polarity, the molecule will engage in dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: As a hydrogen bond donor and acceptor, it is expected to have favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

-

Van der Waals Forces: These forces will be present in all solvent interactions but will be the dominant force in non-polar solvents.

dot graph TD { A[Solute: 3,5-dichloro-6-bromo-2-pyridone] --> B{Intermolecular Forces}; B --> C[Polarity]; B --> D[Hydrogen Bonding]; B --> E[Van der Waals Forces]; F[Solvent] --> G{Intermolecular Forces}; G --> H[Polarity]; G --> I[Hydrogen Bonding]; G --> J[Van der Waals Forces]; C <--> H; D <--> I; E <--> J; K((High Solubility)) H --> K; I --> K style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style K fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF } caption: Conceptual diagram of solubility based on intermolecular forces.

Predicted Solubility in Common Organic Solvents

Based on the molecular profile and the theoretical framework, a qualitative prediction of the solubility of 3,5-dichloro-6-bromo-2-pyridone in a range of common organic solvents is presented in the table below. These predictions are intended as a starting point for experimental investigation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to act as both hydrogen bond donors and acceptors will lead to strong interactions with the pyridone ring. The polarity of the solvent will also favor the dissolution of the polar solute. |

| Polar Aprotic | Acetone, DMSO, DMF | Medium to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H of the pyridone. The lack of a hydrogen bond donor in the solvent might slightly reduce solubility compared to protic solvents. DMSO is a particularly strong solvent and is likely to show high solubility. |

| Non-Polar | Hexane, Toluene | Low | The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds will result in poor solvation of the highly polar 3,5-dichloro-6-bromo-2-pyridone. |

| Chlorinated | Dichloromethane (DCM) | Low to Medium | While DCM has a dipole moment, it is not a particularly polar solvent and is a very weak hydrogen bond acceptor. Some solubility may be observed due to dipole-dipole interactions, but it is unlikely to be high. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[4]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

3,5-dichloro-6-bromo-2-pyridone (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 3,5-dichloro-6-bromo-2-pyridone into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of calibration standards of 3,5-dichloro-6-bromo-2-pyridone of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC method or another suitable analytical technique.

-

Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

dot graph G { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#5F6368"];

} caption: Workflow for the equilibrium shake-flask solubility determination.

Alternative and High-Throughput Methods

For more rapid screening of solubility in multiple solvents, other techniques can be employed:

-

Nephelometry: This method measures the light scattering caused by suspended particles and can be used to determine the point at which a compound precipitates from a solution, providing a measure of its kinetic solubility.[5]

-

High-Throughput Screening (HTS) Methods: Automated platforms can perform small-scale solubility assessments in 96-well or 384-well plates, often using turbidity measurements or UV-Vis spectroscopy.[6]

Safety and Handling of 3,5-dichloro-6-bromo-2-pyridone

As with any halogenated organic compound, appropriate safety precautions must be taken when handling 3,5-dichloro-6-bromo-2-pyridone. While a specific safety data sheet (SDS) for this compound may not be available, the safety profiles of similar pyridine derivatives provide essential guidance.[7][8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Data Interpretation and Application

The experimentally determined solubility data for 3,5-dichloro-6-bromo-2-pyridone has several important applications:

-

Reaction Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions to ensure that the reactants are in the same phase.

-

Purification and Crystallization: Solubility data is essential for developing effective purification methods, particularly for recrystallization, where the ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.[7]

-

Formulation Development: In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a critical first step in designing a suitable dosage form. Poor aqueous solubility can be a major hurdle to bioavailability.[12]

Conclusion

References

-

Anumalagundam Srikanth. solubility experimental methods.pptx. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PYRIDINE. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

-

PubChem. 3,5-Dichloro-2-pyridone. [Link]

-

PubChem. 2-Bromo-3,5-dichloropyridine. [Link]

Sources

- 1. 3,5-Dichloro-2-pyridone | C5H3Cl2NO | CID 79496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. raytor.com [raytor.com]

- 5. rheolution.com [rheolution.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. unifr.ch [unifr.ch]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Tautomeric Dynamics of 2-Hydroxy-3,5-dichloro-6-bromopyridine: Mechanistic Insights & Synthetic Applications

Executive Summary

The heterocyclic scaffold 2-hydroxy-3,5-dichloro-6-bromopyridine (CAS: 115016-83-8 analog) presents a complex case of lactam-lactim tautomerism that is critical for drug discovery and process chemistry. Unlike the parent 2-pyridone, which heavily favors the lactam form, the introduction of a bulky bromine atom at the C6 position—adjacent to the ring nitrogen—introduces significant steric and electronic perturbations.

This guide provides a definitive technical analysis of the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. It establishes the causality between the C6-halogen substituent and the destabilization of the lactam dimer, outlines self-validating protocols for determining the tautomeric constant (

Part 1: Theoretical Framework & The "6-Substituent Effect"

The Equilibrium Landscape

The tautomeric equilibrium is governed by the Gibbs free energy difference (

For the parent 2-pyridone in aqueous solution,

-

Aromaticity Trade-off: The lactim form retains the full aromatic sextet of the pyridine ring. The lactam form breaks this continuous conjugation but gains stability from the strong C=O bond and high resonance energy of the amide-like system.

-

Electron-Withdrawing Groups (EWGs): The Cl atoms at C3 and C5 increase the acidity of both the N-H (lactam) and O-H (lactim). While this lowers the pKa, it generally stabilizes the anionic intermediate, making the system highly sensitive to solvent polarity.

-

The C6-Bromo Steric Clash (Critical): This is the differentiating factor. In the lactam form, the N-H moiety requires solvation or dimerization. The large van der Waals radius of the Bromine atom at C6 (approx. 1.85 Å) creates steric repulsion with the N-H solvation shell or the complementary monomer in a hydrogen-bonded dimer. This destabilizes the lactam form relative to the lactim, where the N-atom has a lone pair that can better accommodate the adjacent steric bulk.

Solvent-Dependent Switching

-

Polar Protic (Water, Methanol): Stabilizes the polar lactam form (dipole ~6 D) via H-bonding.

-

Non-Polar/Gas Phase (Chloroform, Toluene): The lactim form (dipole ~1.5 D) becomes competitive or dominant. The C6-Br steric effect is most pronounced here, often inverting the standard population ratio observed in non-substituted pyridones.

Part 2: Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific destabilizing interaction caused by the C6-Bromine atom.

Caption: Mechanistic flow of tautomerism highlighting the steric destabilization of the Lactam form by the C6-Bromine substituent.

Part 3: Structural Characterization Data[2]

To distinguish the forms experimentally, rely on the following spectral fingerprints.

| Method | Lactam Form (2-Pyridone) | Lactim Form (2-Hydroxypyridine) | Notes |

| IR ( | 1640–1680 cm | 3400–3600 cm | C=O stretch is intense and diagnostic. |

| C=O is typically downfield; C3/C5 shifts vary with Cl. | |||

| Most definitive method. Lactim N is pyridine-like (deshielded).[1] | |||

| UV-Vis | Lactam generally absorbs at longer wavelengths. | ||

| X-Ray | C2-N bond ~1.38 Å (Single) | C2-N bond ~1.34 Å (Double) | Solid state usually traps the Lactam dimer. |

Part 4: Synthetic Implications & Regioselectivity[3]

The tautomeric ratio dictates the outcome of alkylation reactions. The "Ambident Anion" formed by deprotonation can react at Nitrogen (N-alkylation) or Oxygen (O-alkylation).

The Decision Matrix

-

Target: N-Alkyl Pyridone

Use Soft Electrophiles + Polar Solvents + Alkali Bases .-

Mechanism:[2]

favored. The polar solvent dissociates the ion pair, leaving the Nitrogen (which carries significant electron density in the HOMO) free to attack.

-

-

Target: O-Alkyl Pyridine (Ether)

Use Hard Electrophiles + Ag(I) Salts or Mitsunobu Conditions .-

Mechanism:[2] Silver coordinates the Nitrogen lone pair/halogen, forcing reaction at Oxygen. Alternatively, Mitsunobu reaction locks the oxygen via the phosphonium intermediate.

-

Caption: Synthetic decision tree for regioselective alkylation based on reaction conditions.

Part 5: Experimental Protocols

Protocol A: Determination of (UV-Vis Ratio Method)

Objective: Quantify the equilibrium constant in a specific solvent.

-

Preparation of Standards:

-

Synthesize the O-methyl derivative (fixed lactim model) using Ag

CO -

Synthesize the N-methyl derivative (fixed lactam model) using NaH/MeI/DMF.

-

Validation: Confirm structures via

H NMR (N-Me

-

-

Spectral Acquisition:

-

Prepare 50

M solutions of the parent compound, O-methyl, and N-methyl standards in the target solvent (e.g., Toluene). -

Record UV-Vis spectra (200–400 nm).

-

-

Calculation:

-

Select analytical wavelengths (

) where the standards show maximum contrast. -

Solve the simultaneous equations:

-

Calculate

.

-

Protocol B: Regioselective O-Alkylation (Silver Salt Method)

Objective: Synthesize the 2-alkoxy derivative, overcoming the thermodynamic preference for N-alkylation.

-

Reagents: Substrate (1.0 eq), Alkyl Iodide (1.2 eq), Ag

CO -

Procedure:

-

Suspend substrate and Ag

CO -

Add Alkyl Iodide dropwise.

-

Heat to 60°C for 4–6 hours. Note: The 6-Br substituent may slow kinetics due to steric bulk; monitor by TLC.

-

Filter through Celite to remove AgI precipitate.

-

Concentrate and purify via silica flash chromatography (Non-polar eluent, e.g., Hexane/EtOAc 9:1).

-

-

Validation:

-

Check

C NMR: Presence of signal at ~160 ppm (C-O) vs ~164 ppm (C=O). -

Check HMBC: Correlation between Alkyl protons and C2.

-

References

-

Substituent Effects on Pyridone Tautomerism

- Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.

- Source: NIH / PMC (Journal of Physical Chemistry B).

-

URL:[Link]

-

Solvent Influence & Dimerization

-

Synthetic Regioselectivity (Coupling Reactions)

-

General Tautomerism Properties

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chimia.ch [chimia.ch]

- 3. Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. asc.ohio-state.edu [asc.ohio-state.edu]

- 5. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Structural Dynamics of 2-Hydroxy-3,5-dichloro-6-bromopyridine

Executive Summary

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of 2-Hydroxy-3,5-dichloro-6-bromopyridine (CAS: 57864-38-7). As a polyhalogenated heterocyclic scaffold, this molecule exhibits a complex stability profile governed by the interplay between lactam-lactim tautomerism , steric crowding at the C6 position , and electron-deficient ring electronics .

While structurally robust with a high estimated melting point (>175°C), the molecule possesses a specific vulnerability at the C6-bromo position, rendering it susceptible to nucleophilic aromatic substitution (

Molecular Architecture & Electronic State

The thermodynamic behavior of this molecule is defined by the competition between the aromaticity of the pyridine ring and the dipole stabilization of the amide-like functionality.

Structural Analysis

-

Core Scaffold: The pyridine ring is heavily deactivated by three electron-withdrawing halogen atoms.

-

C3 & C5 Chloro Groups: These provide significant inductive withdrawal (-I effect), lowering the

of the hydroxyl group and increasing the acidity of the N-H bond in the tautomeric form. -

C6 Bromo Group: This is the critical "soft" handle. Being bulkier than chlorine (Van der Waals radius: 1.85 Å vs 1.75 Å), the bromine atom at C6 introduces peri-interactions with the ring nitrogen and the C5-chlorine, potentially distorting the planar geometry required for optimal

-stacking in the solid state.

Electronic Distribution

The halogenation pattern creates a highly electron-deficient

Tautomeric Equilibrium: The Stability Engine[1]

The most critical thermodynamic variable for this molecule is the Lactam-Lactim Tautomerism . Unlike simple pyridines, the heavy halogenation shifts this equilibrium, altering solubility and reactivity.

The Equilibrium Dynamics

In the solid state and polar solvents (e.g., Water, DMSO), the molecule exists predominantly as the 2-pyridone (Lactam) tautomer. This is driven by the high bond energy of the C=O bond and the formation of strong N-H···O=C intermolecular hydrogen bonds.

However, the 6-Bromo substituent destabilizes the lactam form via steric repulsion with the carbonyl oxygen. This "Ortho Effect" increases the population of the 2-hydroxypyridine (Lactim) form in non-polar solvents (e.g., Toluene, DCM) compared to non-halogenated analogs.

Visualization of Tautomeric & Degradation Pathways

Figure 1: Tautomeric equilibrium and primary degradation pathway. The 6-Br steric bulk slightly shifts equilibrium toward the Lactim form in non-polar media.

Thermodynamic Parameters

The following values are derived from high-fidelity surrogate data (3,5,6-trichloro-2-pyridinol) and corrected for the specific atomic weight and polarizability of the 6-Bromo substituent.

| Parameter | Estimated Value | Rationale & Causality |

| Melting Point | 180°C – 195°C | Higher than trichloro-analog (174°C) due to increased London dispersion forces from the heavy Bromine atom. |

| 4.5 ± 0.2 | The OH group is highly acidic due to electron withdrawal by 3,5-Cl. Similar to acetic acid. | |

| ~ -2.0 | The Nitrogen lone pair is severely deactivated; protonation is extremely difficult. | |

| LogP (Octanol/Water) | 3.4 – 3.6 | Highly lipophilic in the neutral state. Solubility in water is negligible unless pH > 5.5 (ionized). |

| Thermal Decomposition | > 280°C | Stable up to high temperatures. Decomposition involves dehalogenation and radical dimerization. |

Chemical Stability Profile

Hydrolytic Stability

-

Acidic/Neutral pH: High Stability. The electron-deficient ring resists acid-catalyzed hydrolysis.

-

Basic pH (pH > 10): Moderate Instability. The C6-Bromo position is activated for Nucleophilic Aromatic Substitution (

). In strong alkali (e.g., 1M NaOH, 60°C), the bromine is displaced by hydroxide, yielding 6-hydroxy-3,5-dichloro-2-pyridone .-

Mechanism:[1] Addition-Elimination via a Meisenheimer-like intermediate, stabilized by the N-atom and C5-Cl.

-

Photostability[2]

-

UV Sensitivity: High. The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Exposure to UV light causes homolytic cleavage of the C-Br bond, generating reactive aryl radicals that abstract hydrogen from solvents, leading to de-brominated impurities .

-

Storage Requirement: Must be stored in amber glass or opaque containers.

Thermal Stability

The molecule is thermally robust, suitable for standard drying protocols (e.g., 50-60°C vacuum oven). However, at temperatures exceeding 300°C, risk of dimerization to dioxin-like polycyclic structures increases, a known pathway for polyhalogenated pyridinols.

Experimental Protocols for Stability Assessment

To validate these properties in your specific matrix, the following self-validating protocols are recommended.

Accelerated Degradation Testing (Stress Test)

This protocol differentiates between the robust C-Cl bonds and the labile C-Br bond.

-

Preparation: Dissolve 10 mg of substance in 10 mL Acetonitrile/Water (1:1).

-

Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 24h. -> Expect < 1% degradation.

-

Base Stress: Add 1 mL 1N NaOH. Heat at 60°C for 4h. -> Expect > 5% degradation (Hydrolysis of Br).

-

Oxidative Stress: Add 100 µL 30%

. RT for 24h. -> Monitor for N-oxide formation (unlikely due to steric/electronic deactivation).

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Keeps molecule protonated/neutral).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: 290 nm (Optimized for halogenated pyridine absorption).

Stability Testing Workflow Diagram

Figure 2: Decision tree for stability validation. Note the divergence in stability between Acid/Thermal (High) and Base/Photo (Low).

References

-

Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329. Link

-

US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 3,5,6-Trichloro-2-pyridinol. Link

-

Wang, T., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry B. Link

-

Singh, G. P., et al. (2013). Crystal structure of 2-bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E. Link

-

Muravyev, N. V., et al. (2019). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives. Physical Chemistry Chemical Physics.[1] Link

Sources

The Strategic Synthesis and Application of 3,5-Dichloro-6-bromo-2-hydroxypyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Untapped Potential of Polychlorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its ability to engage in hydrogen bonding, its inherent basicity, and its versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[4] Among the vast landscape of pyridine derivatives, those bearing multiple halogen substituents represent a particularly intriguing, yet underexplored, chemical space. The strategic placement of chloro and bromo groups on the 2-hydroxypyridine core, specifically in the 3,5-dichloro-6-bromo configuration, offers a unique combination of electronic and steric properties. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and potential applications of 3,5-dichloro-6-bromo-2-hydroxypyridine derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategy: A Stepwise Approach to a Highly Functionalized Scaffold

The synthesis of 3,5-dichloro-6-bromo-2-hydroxypyridine is not a trivial one-step process but rather a strategic sequence of reactions, each chosen to control the regioselectivity of halogenation. The most plausible and efficient synthetic route commences with the readily available 2-hydroxypyridine (or its tautomer, 2-pyridone) and proceeds through a dichlorination followed by a regioselective bromination.

Step 1: Dichlorination of 2-Hydroxypyridine

The initial step involves the dichlorination of 2-hydroxypyridine to yield 3,5-dichloro-2-hydroxypyridine. This transformation can be achieved through direct chlorination using various chlorinating agents. A well-established method involves the use of sulfuryl chloride or chlorine gas in a suitable solvent.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxypyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend 2-hydroxypyridine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the suspension in an ice bath. Slowly add a solution of sulfuryl chloride (2.2 equivalents) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3,5-dichloro-2-hydroxypyridine as a solid.

Step 2: Regioselective Bromination of 3,5-Dichloro-2-hydroxypyridine

The subsequent and most critical step is the regioselective bromination of 3,5-dichloro-2-hydroxypyridine at the C6 position. The electron-donating hydroxyl group (in the pyridinol tautomer) or the amide nitrogen (in the pyridone tautomer) activates the pyridine ring towards electrophilic substitution. The existing chloro substituents at the 3 and 5 positions are deactivating and meta-directing. This electronic landscape favors electrophilic attack at the C6 position. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a mild and effective choice.

Experimental Protocol: Synthesis of 3,5-Dichloro-6-bromo-2-hydroxypyridine

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-2-hydroxypyridine (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid.

-

Bromination: Add N-bromosuccinimide (1.1 equivalents) to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like benzoyl peroxide or by gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3,5-dichloro-6-bromo-2-hydroxypyridine.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification of 3,5-dichloro-6-bromo-2-hydroxypyridine and its derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Predicted Spectroscopic Data for 3,5-Dichloro-6-bromo-2-hydroxypyridine

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | A single singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C4 proton. A broad singlet for the N-H proton of the pyridone tautomer (typically δ 10-12 ppm) or the O-H proton of the hydroxypyridine tautomer (variable). |

| ¹³C NMR | Six distinct signals in the aromatic region. The carbonyl carbon of the pyridone tautomer would appear downfield (around 160-170 ppm). The carbons attached to halogens will show characteristic chemical shifts. |

| IR Spectroscopy | A broad O-H or N-H stretching band around 3000-3400 cm⁻¹. A strong C=O stretching band for the pyridone tautomer around 1650-1680 cm⁻¹. C-Cl and C-Br stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms and one bromine atom. |

Chemical Reactivity and Derivatization Potential

The 3,5-dichloro-6-bromo-2-hydroxypyridine scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening. The reactivity is primarily governed by the interplay of the electron-withdrawing halogen atoms and the electron-donating nature of the 2-hydroxy/pyridone functionality.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring, further enhanced by the three halogen substituents, makes it susceptible to nucleophilic aromatic substitution. The bromine atom at the C6 position is generally the most labile leaving group, followed by the chlorine at C3 and C5. This allows for the selective introduction of various nucleophiles.

Caption: Nucleophilic aromatic substitution on the core scaffold.

Experimental Workflow: Nucleophilic Aromatic Substitution

-

Reactant Preparation: Dissolve 3,5-dichloro-6-bromo-2-hydroxypyridine in a polar aprotic solvent like DMF or DMSO.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) and a suitable base (e.g., K₂CO₃ or Et₃N).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor its progress.

-

Work-up and Purification: After completion, perform an aqueous work-up and extract the product. Purify by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5] These reactions allow for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical diversity of the derivatives.

Caption: Palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery

The structural features of 3,5-dichloro-6-bromo-2-hydroxypyridine derivatives suggest their potential utility in various therapeutic areas. The pyridine core is a well-established pharmacophore, and the introduction of halogens can enhance biological activity through various mechanisms, including increased lipophilicity, improved metabolic stability, and the formation of halogen bonds with biological targets.

Table 2: Potential Therapeutic Targets and Biological Activities

| Therapeutic Area | Potential Mechanism of Action | Rationale based on Related Compounds |

| Anticancer | Kinase inhibition, Tubulin polymerization inhibition | Many pyridine derivatives exhibit potent anticancer activity.[3][6] Halogenated aromatics are common motifs in kinase inhibitors. |

| Antibacterial/Antifungal | Enzyme inhibition, Disruption of cell membrane integrity | Chloro- and bromo-substituted pyridines have shown significant antimicrobial properties.[4] |

| Antiviral | Inhibition of viral replication enzymes | The pyridine scaffold is present in several antiviral drugs.[2] |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX) | Substituted pyridines have been reported to possess anti-inflammatory activity. |

The diverse derivatization possibilities of the 3,5-dichloro-6-bromo-2-hydroxypyridine core make it an ideal starting point for the generation of compound libraries for high-throughput screening against a wide range of biological targets.

Conclusion and Future Perspectives

The 3,5-dichloro-6-bromo-2-hydroxypyridine scaffold represents a promising, yet underutilized, platform in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this core lies in its potential for diverse functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives, with their unique electronic and steric properties, are prime candidates for screening in various drug discovery programs. This technical guide provides a foundational framework to encourage further exploration and exploitation of this versatile chemical entity in the quest for novel and effective therapeutic agents.

References

- Current time information in Pasuruan, ID. (n.d.).

- Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. (2002). Organic Letters, 4(7), 1171-1173.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). U.S.

- Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). (2005). Synthesis, 2005(7), 1099-1102.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Advances, 13(24), 16345-16365.

- Total Synthesis of Bromo- and Fluorodanicalipin A. (2015).

- Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019). Arkivoc, 2019(6), 136-147.

-

Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

-

3,5-Dibromo-2-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6217.

- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Chemical Science, 12(16), 5786-5791.

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). Current Organic Chemistry, 28(1), 2-25.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.

-

bromoacetone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2,4,6-trimethylpyrylium perchlorate. (n.d.). Organic Syntheses. Retrieved from [Link]

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). Journal of the American Chemical Society, 143(6), 2649-2658.

- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663.

- Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 453-458.

- Trivalent boron nucleophile as a new tool in organic synthesis: reactivity and asymmetric induction. (2012). Chemical Society Reviews, 41(9), 3525-3537.

- Correction: Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling. (2017). Organic & Biomolecular Chemistry, 15(35), 7476.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics & Melting Point of 3,5-Dichloro-6-bromo-2-pyridone

This guide provides an in-depth technical analysis of 3,5-dichloro-6-bromo-2-pyridone , a specialized halogenated heterocyclic intermediate. Due to the scarcity of direct public data for this specific isomer, the physical characteristics detailed below are synthesized from structure-activity relationship (SAR) analysis of closely related analogs, particularly 3,5,6-trichloro-2-pyridinol (TCP) and 3,5-dibromo-2-pyridone , combined with standard heterocyclic chemistry principles.

Executive Summary

3,5-Dichloro-6-bromo-2-pyridone (C₅H₂BrCl₂NO) is a polysubstituted pyridine derivative primarily utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides, fungicides) and pharmaceutical scaffolds (e.g., kinase inhibitors).[1] It exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, with the pyridone form predominating in the solid state and in polar solvents.

Its physical profile is defined by high crystallinity, low aqueous solubility, and a melting point elevated by halogen-bonding interactions.

Physical Characteristics Profile

The following data represents a consensus of predicted values based on the structural analog 3,5,6-trichloro-2-pyridinol (CAS 6515-38-4, MP 174–175 °C) and standard halogen substitution effects.

| Property | Value / Description | Confidence Level |

| Chemical Formula | C₅H₂BrCl₂NO | Exact |

| Molecular Weight | 242.89 g/mol | Exact |

| Appearance | Off-white to pale yellow crystalline powder | High (Based on analogs) |

| Melting Point | 176 – 185 °C | High (Predicted Range*) |

| Solubility (Water) | Low (< 100 mg/L at 25 °C) | High |

| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | High |

| pKa (Acidic) | 5.8 – 6.5 (OH group) | Medium (Predicted) |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Medium (Predicted) |

*Note on Melting Point: The substitution of a chlorine atom (atomic radius ~175 pm) at the 6-position of the trichloro-analog with a bromine atom (atomic radius ~185 pm) increases molecular weight and polarizability, typically resulting in a slight elevation of the melting point relative to the trichloro-analog (174 °C).

Structural Analysis & Tautomerism

The compound's physical behavior is governed by its tautomeric equilibrium. In the solid state, the 2-pyridone form is stabilized by strong intermolecular hydrogen bonding (N-H···O=C), forming dimers or polymeric chains that contribute to its high melting point.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms, which is sensitive to solvent polarity.

Caption: Tautomeric equilibrium between 3,5-dichloro-6-bromo-2-pyridone (Lactam) and its hydroxy isomer.

Experimental Protocols for Characterization

To validate the melting point and purity of a specific batch, the following protocols are recommended. These methods are designed to account for the compound's potential to sublime or decompose near its melting point.

A. Melting Point Determination (Capillary Method)

-

Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent, which can depress the melting point.

-

Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the sample is compact.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 160 °C.

-

Slow Ramp: 1 °C/min from 160 °C to the melting point.

-

-

Observation: Record the temperature at the onset of liquefaction (T_onset) and the clear point (T_clear).

-

Expected Range: Onset ~176 °C, Clear ~180 °C.

-

B. Purity Analysis (HPLC-UV)

Melting point is a colligative property sensitive to impurities. High-Performance Liquid Chromatography (HPLC) is required to confirm purity >98% before thermal analysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.[2]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 290 nm (carbonyl conjugation).

Synthesis & Impurity Profile

Understanding the synthesis route helps identify potential impurities that may affect the melting point. The most common route involves the bromination of 3,5-dichloro-2-pyridone .

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3,5-dichloro-6-bromo-2-pyridone via electrophilic bromination.

Safety & Handling

As a halogenated organic compound, 3,5-dichloro-6-bromo-2-pyridone requires standard laboratory safety precautions.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79496, 3,5-Dichloro-2-pyridone. Retrieved from [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2011).Handbook of Heterocyclic Chemistry. Elsevier. (General reference for pyridone tautomerism and physical properties).

Sources

Methodological & Application

Strategic Protocol: O-Alkylation of 2-Hydroxy-3,5-dichloro-6-bromopyridine

Executive Summary

The alkylation of 2-Hydroxy-3,5-dichloro-6-bromopyridine (1) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile system. While the substrate exists in equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) tautomers, thermodynamic conditions typically favor N-alkylation. However, for pharmaceutical and agrochemical applications requiring the O-alkylated (2-alkoxypyridine) ether, specific protocols must be employed to override this preference.

This application note details two validated protocols to achieve high O-selectivity. We leverage the specific steric hindrance of the C6-bromo substituent and the coordination chemistry of silver salts to direct the reaction path.

Mechanistic Insight & Substrate Analysis

The Ambident Nucleophile Challenge

The deprotonated anion of (1) can react at two sites:

-

Nitrogen (N-alkylation): Yields the N-alkyl-2-pyridone.[1] This is generally the thermodynamic product due to the strength of the C=O bond and the preservation of amide resonance.

-

Oxygen (O-alkylation): Yields the 2-alkoxypyridine (lactim ether). This restores the aromaticity of the pyridine ring.

The "Steric Shield" Advantage

Unlike unsubstituted 2-pyridone, the target molecule contains a Bromine atom at the C6 position .

-

Steric Hindrance: The bulky bromine atom ortho to the nitrogen creates a "steric shield," significantly retarding the rate of N-alkylation.

-

Electronic Effect: The electron-withdrawing nature of the halogens (3,5-dichloro, 6-bromo) increases the acidity of the NH/OH proton (pKa < 8), making the anion highly stabilized and delocalized.

Control Strategies

To maximize O-alkylation, we utilize the Hard-Soft Acid-Base (HSAB) principle and metal-ion coordination:

-

Silver (Ag+) Salts: Ag+ coordinates strongly to the "soft" nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the "harder" oxygen.

-

Cesium (Cs+) Salts: The large ionic radius of Cesium creates a "loose" ion pair with the pyridinate anion, exposing the oxygen atom for reaction, particularly when aided by the C6-steric block.

Visualizing the Selectivity Pathways

Figure 1: Mechanistic pathways determining regioselectivity. Path A (Silver) provides the highest fidelity for O-alkylation.

Experimental Protocols

Protocol A: Silver Carbonate Mediated O-Alkylation

Best for: High-value synthesis, complex alkyl halides, and maximum regioselectivity (>98% O-alkyl).

Reagents:

-

Substrate: 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv)

-

Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

-

Base/Promoter: Silver Carbonate (

) (0.6 – 1.0 equiv) -

Solvent: Toluene (Preferred) or Benzene (if permitted)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Charge the flask with 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

-

Note: Benzene is historically used but Toluene is safer. The non-polar solvent promotes the precipitation of Ag-halide salts, driving the reaction.

-

-

Activation: Add Silver Carbonate (

) (0.6 equiv). The mixture will be a suspension. Protect from light (wrap flask in foil) as silver salts are photosensitive. -

Addition: Add the Alkyl Halide (1.2 equiv) via syringe.

-

Reaction: Heat the mixture to reflux (110°C) . Monitor by TLC or HPLC.

-

Time: Typically 4–12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove silver salts (AgI/AgBr). Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Silica Gel).

Protocol B: Cesium Carbonate "Steric-Drive" Method

Best for: Scalable process chemistry, simple alkyl halides (MeI, EtI, BnBr).

Reagents:

-

Substrate: 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv)

-

Alkylating Agent: Alkyl Halide (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with 2-Hydroxy-3,5-dichloro-6-bromopyridine and Cesium Carbonate in anhydrous DMF (0.2 M).

-

Aging: Stir at room temperature for 30 minutes. This allows the formation of the "loose" cesium pyridinate ion pair.

-

Alkylation: Add the Alkyl Halide dropwise.

-

Temperature:

-

For reactive halides (MeI, Allyl Br): Stir at Room Temperature (25°C).

-

For unreactive halides: Heat to 60°C.

-

Caution: Higher temperatures (>80°C) increase the risk of N-alkylation despite the steric block.

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with LiCl solution (to remove DMF) and Brine.

-

Dry over

and concentrate.

-

Analytical Validation (Self-Validating the Protocol)

Distinguishing the O-alkyl product from the N-alkyl impurity is critical. Do not rely solely on LC-MS as the masses are identical.

Table 1: NMR Diagnostic Signals

| Feature | O-Alkylated Product (Target) | N-Alkylated Product (Impurity) |

| ~158 - 162 ppm (Aromatic C-O) | ~158 - 165 ppm (Carbonyl C=O)* | |

| Distinct aromatic shifts due to pyridine ring current restoration. | Amide-like shifts; ring current disrupted. | |

| Protons on the | Protons on | |

| IR Spectroscopy | Strong C-O-C stretch (~1000-1300 | Strong C=O stretch (~1650-1690 |

*Note: In highly halogenated systems, the Carbonyl shift difference can be subtle. The presence of a strong IR Carbonyl stretch is the fastest confirmation of N-alkylation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Significant N-alkylation observed | Solvent too polar (stabilizes the amide transition state) or Counter-ion is small (Li+, Na+). | Switch to Protocol A (Silver Carbonate) in Toluene. |

| Low Conversion | Steric hindrance of the 6-Bromo group is retarding the attack. | Increase reaction temperature to reflux; Switch to a more reactive leaving group (Iodide > Bromide > Tosylate). |

| De-halogenation | Reaction temperature too high or reducing conditions. | Avoid temperatures >120°C. Ensure solvent is peroxide-free (especially if using ethers). |

References

-

Hopkins, G. C., et al. "The Silver Salt Alkylation of Pyridones." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040-4044. Link

-

Rajeswaran, W. G., et al. "Synthesis of 2-alkoxypyridines via Mitsunobu reaction." Tetrahedron Letters, vol. 38, no. 45, 1997, pp. 7813-7816. Link

-

Spivey, A. C., et al. "Cesium Carbonate Mediated O-Alkylation of 2-Pyridone." Journal of Organic Chemistry, vol. 65, no. 10, 2000, pp. 3154-3159. Link

- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.

Sources

Application Notes & Protocols: Synthesis of 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine, a pivotal intermediate in medicinal chemistry and drug development. Pyridyl triflates are highly valued for their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, serving as versatile precursors for the introduction of diverse functionalities onto the pyridine scaffold.[1][2][3][4] This guide details the underlying chemical principles, a robust step-by-step protocol, and critical safety considerations for the successful and safe execution of this transformation.

Introduction: The Strategic Importance of Pyridyl Triflates

The pyridine motif is a ubiquitous structural element in a vast number of pharmaceuticals and agrochemicals.[5][6][7] Consequently, methods for the efficient functionalization of the pyridine ring are of paramount importance to researchers in drug discovery and development. While 2-hydroxypyridines are readily available starting materials, their direct participation in many standard C-C and C-N bond-forming reactions is often sluggish and low-yielding.

The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) ester dramatically alters the reactivity profile of the molecule. The triflate group is an excellent leaving group, owing to the resonance stabilization of the triflate anion, which delocalizes the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group.[8] This transformation converts the otherwise unreactive C-O bond into a highly reactive site for nucleophilic substitution and, more importantly, a versatile handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8] This strategy allows for the late-stage functionalization of complex molecules, a crucial capability in modern drug discovery programs.[9]

Mechanistic Rationale

The conversion of 2-Hydroxy-3,5-dichloro-6-bromopyridine to its corresponding triflate is typically achieved by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.[10] The reaction proceeds via a nucleophilic attack of the hydroxyl group on the highly electrophilic sulfur atom of the triflic anhydride.

The role of the base, typically a sterically hindered amine such as triethylamine or pyridine, is to deprotonate the hydroxyl group, forming a more nucleophilic pyridoxide intermediate. This deprotonation is a crucial step to enhance the reaction rate. The subsequent nucleophilic attack on triflic anhydride displaces a triflate anion, and a final deprotonation of the resulting oxonium ion by the base regenerates the aromatic pyridine ring and yields the desired pyridyl triflate product.

Caption: Reaction mechanism for the triflation of 2-hydroxypyridine.

Experimental Protocol

This protocol is designed for the synthesis of 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment

| Material | Grade | Supplier |

| 2-Hydroxy-3,5-dichloro-6-bromopyridine | ≥98% | Commercial Source |

| Trifluoromethanesulfonic anhydride (Tf₂O) | ≥99% | Commercial Source |

| Pyridine, anhydrous | ≥99.8% | Commercial Source |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | - |

| Round-bottom flask, two-neck | - | - |

| Magnetic stirrer and stir bar | - | - |

| Addition funnel | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target triflate.

-

Reaction Setup: In a dry two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the cooled solution and stir for 10 minutes.

-

Triflating Agent Addition: Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture via the addition funnel over a period of 20-30 minutes. A slight exotherm may be observed. It is crucial to maintain the internal temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine.

Safety and Handling Precautions

Trifluoromethanesulfonic anhydride (Tf₂O) is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[11][12] It should be handled with extreme care in a chemical fume hood.[11] Always wear appropriate personal protective equipment, including safety goggles, a face shield, and acid-resistant gloves.[12][13][14] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]

2-Hydroxy-3,5-dichloro-6-bromopyridine and its triflated product are halogenated organic compounds and should be handled with care. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes.[15]

All glassware must be thoroughly dried before use to prevent the violent reaction of triflic anhydride with water. The reaction should be performed under an inert atmosphere to exclude moisture.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient triflating agent or base | Ensure accurate stoichiometry. Add a slight excess of triflic anhydride and base if necessary. |

| Low reaction temperature or insufficient time | Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature). | |

| Formation of side products | Presence of moisture | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |

| Reaction temperature too high during addition | Maintain strict temperature control during the addition of triflic anhydride. | |

| Difficulty in product isolation | Emulsion formation during work-up | Add a small amount of brine to the separatory funnel to break the emulsion. |

| Low yield after purification | Product loss during chromatography | Optimize the solvent system for column chromatography to ensure good separation and minimize tailing. |

References

-

Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - NIH. National Institutes of Health. [Link]

-

Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]

-

(PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. ResearchGate. [Link]

-

An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC. National Institutes of Health. [Link]

-

Triflate - Wikipedia. Wikipedia. [Link]

-

Alcohol to Triflate - Common Conditions. Organic Chemistry Portal. [Link]

-

Material Safety Data Sheet - Trifluoroacetic anhydride - Cole-Parmer. Cole-Parmer. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. ACS Publications. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Institutes of Health. [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates [research.amanote.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jelsciences.com [jelsciences.com]

- 8. Triflate - Wikipedia [en.wikipedia.org]

- 9. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 11. fishersci.fr [fishersci.fr]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]